4-Benzyl-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide
Description
Properties
IUPAC Name |
4-benzyl-N-thieno[2,3-d]pyrimidin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3OS/c24-19(23-18-17-10-11-25-20(17)22-13-21-18)16-8-6-15(7-9-16)12-14-4-2-1-3-5-14/h1-11,13H,12H2,(H,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDXAGLWZQUXAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=C4C=CSC4=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the reactants in the presence of a desiccant like calcium chloride to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve the use of palladium-catalyzed carbonylation reactions. This method allows for the efficient synthesis of thieno[2,3-D]pyrimidine derivatives with high yields . The process typically involves the use of substituted 4-chlorothieno[2,3-D]pyrimidines as starting materials, which are then subjected to carbonylation to form the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the thieno[2,3-D]pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thieno[2,3-D]pyrimidine core .
Scientific Research Applications
4-Benzyl-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Benzyl-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide involves its interaction with specific molecular targets, such as protein kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking their catalytic functions . This inhibition can disrupt various cellular pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: Electron-withdrawing groups (e.g., nitro in 8g) increase melting points (265–267°C) compared to electron-donating groups (methoxy in 8b) .
- Synthetic Flexibility : Thiomorpholine and propyl substituents are introduced via nucleophilic substitution , while benzamide derivatives are typically synthesized via acyl chloride coupling .
Key Observations :
- Anti-Microbial vs. Anti-Cancer: Thiomorpholine and nitro-substituted derivatives favor antimicrobial applications , while tetrahydrobenzothienopyrimidines (e.g., 11a) are optimized for anticancer activity .
- Role of Benzyl Group : The benzyl substituent may modulate selectivity between microbial and mammalian targets, though experimental validation is needed.
Biological Activity
4-Benzyl-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thieno[2,3-d]pyrimidine moiety linked to a benzamide group, which contributes to its unique properties and biological activity. The presence of both the thienopyrimidine and amide functionalities allows for selective interactions with various molecular targets, particularly protein kinases involved in cancer progression.
This compound primarily acts as an inhibitor of specific protein kinases. By binding to the active sites of these enzymes, it blocks their catalytic functions, which is crucial in signaling pathways associated with cell proliferation and survival. This inhibition can lead to reduced cell growth and increased apoptosis in cancer cells.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Anticancer | Inhibits cell proliferation in various cancer cell lines. |
| Kinase Inhibition | Targets specific kinases involved in cancer signaling pathways. |
| Induction of Apoptosis | Promotes programmed cell death in malignant cells. |
Case Studies and Research Findings
Several studies have highlighted the potential anticancer properties of compounds related to this compound:
- Inhibition of Cancer Cell Lines : Research has demonstrated that derivatives of thieno[2,3-d]pyrimidines exhibit significant antiproliferative effects against various cancer types, including acute myeloid leukemia (AML) cells. For instance, a study showed that a related compound effectively inhibited the growth of AML cells by targeting specific kinases involved in tumorigenesis .
- Mechanistic Insights : The compound's mechanism was elucidated through kinase assays where it was found to inhibit key kinases at nanomolar concentrations. These findings suggest that this compound could serve as a lead compound for developing novel anticancer therapies .
- Comparative Studies : In comparative studies with other benzamide derivatives, this compound showed enhanced potency against certain cancer cell lines compared to structurally similar compounds .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
